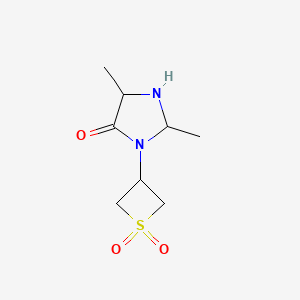
3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one is a unique chemical compound characterized by its imidazolidinone core and a thietane ring with two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one typically involves the reaction of 3-bromothietane 1,1-dioxide with appropriate imidazolidinone derivatives. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and bases like cesium carbonate, with the reaction mixture being stirred at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as silica gel chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfone derivatives.
Substitution: The bromine atom in 3-bromothietane 1,1-dioxide can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfone derivatives and various substituted thietane compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thietane ring and imidazolidinone core allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)thiourea: Similar structure with a thiourea group instead of an imidazolidinone core.
2-(1,1-Dioxo-1λ?-thietan-3-yl)acetic acid: Contains a thietane ring with a carboxylic acid group.
Uniqueness
3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one is unique due to its combination of a thietane ring and an imidazolidinone core, which provides distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H14N2O3S |
|---|---|
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
3-(1,1-dioxothietan-3-yl)-2,5-dimethylimidazolidin-4-one |
InChI |
InChI=1S/C8H14N2O3S/c1-5-8(11)10(6(2)9-5)7-3-14(12,13)4-7/h5-7,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
VUDFRKHAQMOZRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C(N1)C)C2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


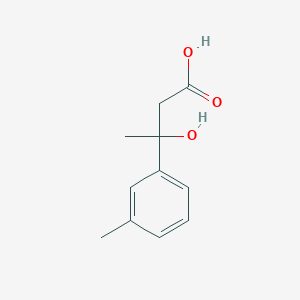

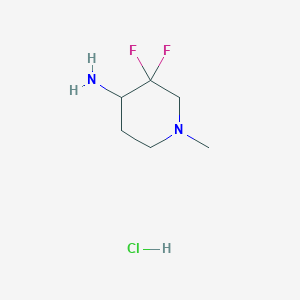

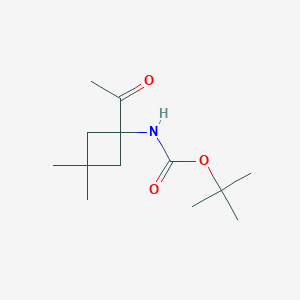
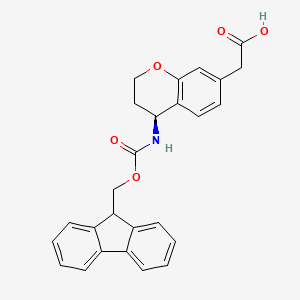
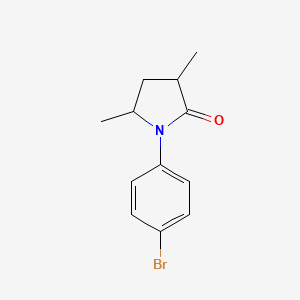
![1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15220136.png)
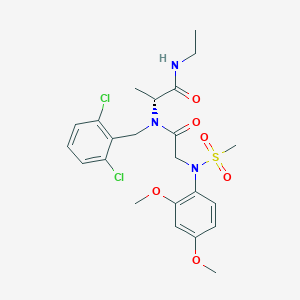
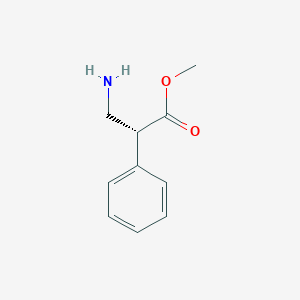
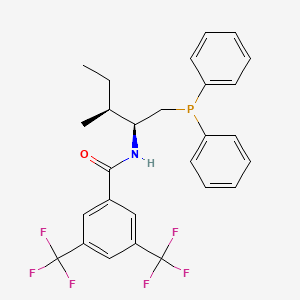

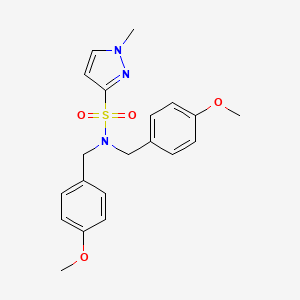
![Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B15220183.png)
